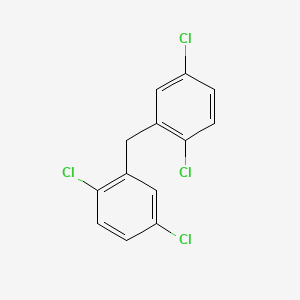
1,1'-Methanediylbis(2,5-dichlorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 121778 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound has been studied extensively for its role in biological processes and its potential therapeutic uses.
Preparation Methods
The synthesis of NSC 121778 involves several steps, including the use of specific reagents and reaction conditions. The synthetic routes typically involve the formation of key intermediates, which are then converted into the final product through a series of chemical reactions. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
NSC 121778 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
NSC 121778 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its effects on cellular processes and its potential as a therapeutic agent. In medicine, NSC 121778 is being investigated for its potential to treat various diseases, including cancer. In industry, it is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of NSC 121778 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. The specific molecular targets and pathways involved depend on the particular application and context in which NSC 121778 is used.
Comparison with Similar Compounds
NSC 121778 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or those that exhibit similar biological activities. By comparing NSC 121778 with these compounds, researchers can better understand its unique properties and potential advantages.
List of Similar Compounds:- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
These compounds share some similarities with NSC 121778 but also have distinct differences that make each one unique in its own right.
Properties
CAS No. |
10541-64-7 |
|---|---|
Molecular Formula |
C13H8Cl4 |
Molecular Weight |
306.0 g/mol |
IUPAC Name |
1,4-dichloro-2-[(2,5-dichlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H8Cl4/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-4,6-7H,5H2 |
InChI Key |
JHQUTSDSPDPQCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















